3,3-Dimethyl-2-butanethione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

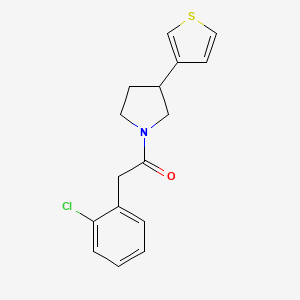

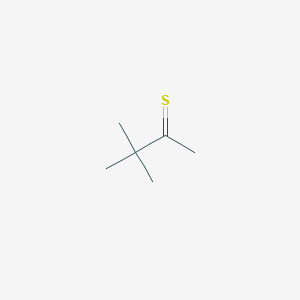

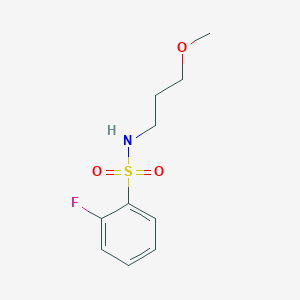

3,3-Dimethyl-2-butanethione is a chemical compound with the formula C6H12S . It contains a total of 18 bonds, including 6 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, and 1 thioketone . The molecule consists of 12 Hydrogen atoms, 6 Carbon atoms, and 1 Sulfur atom .

Synthesis Analysis

The synthesis of 3,3-Dimethyl-2-butanethione involves the use of pivalic acid and glacial acetic acid as raw materials. These are catalyzed to react by gas phase under normal pressure conditions . The reaction involves a decarboxylation process, producing pinacolone .Molecular Structure Analysis

The molecular structure of 3,3-Dimethyl-2-butanethione includes a total of 18 bonds; 6 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, and 1 thioketone . The molecule consists of 19 atoms; 12 Hydrogen atoms, 6 Carbon atoms, and 1 Sulfur atom .Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

3,3-Dimethyl-2-butanethione plays a role in the synthesis of various organic compounds. For instance, it's involved in the synthesis of 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives. This is achieved through reactions involving aryl methyl ketones in the presence of catalysts like copper(II) oxide, iodine, and dimethyl sulfoxide. These processes allow for the creation of complex compounds with potential applications in various chemical industries (Yin et al., 2008).

Vulcanization Studies

2,3-Dimethyl-2-butene, a compound related to 3,3-Dimethyl-2-butanethione, has been used as a model compound in studies of sulfur vulcanization. This research is important for understanding the chemical processes involved in the vulcanization of materials like polyisoprene, with implications for the production of rubber and related materials (Morgan & Mcgill, 2000).

Reaction Mechanisms and Product Formation

The interaction of 2,3-butanedione with amino acids has been extensively studied, offering insights into the formation of compounds like 4,5-dimethyl-1,2-benzoquinone and 4,5-dimethyl-1,2-phenylenediamine through processes like the Strecker reaction. Such studies are crucial for understanding complex chemical reaction mechanisms and for the development of new synthetic pathways in organic chemistry (Guerra & Yaylayan, 2013).

Oxidation Studies

Research on the oxidation of compounds related to 3,3-Dimethyl-2-butanethione, such as tetrathiolanes, contributes to our understanding of chemical stability and reaction pathways involving sulfur-containing compounds. These studies have implications for the synthesis and stability of sulfur-containing organic molecules (Ishii et al., 2000).

Safety and Hazards

The safety data sheet for 3,3-Dimethyl-2-butanethione indicates that it is a flammable liquid and vapor, harmful if swallowed, and harmful to aquatic life with long-lasting effects . It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and to use personal protective equipment when handling this chemical .

Propiedades

IUPAC Name |

3,3-dimethylbutane-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12S/c1-5(7)6(2,3)4/h1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWSJNLRUAMILDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=S)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Dimethyl-2-butanethione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate](/img/structure/B2413397.png)

![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone](/img/structure/B2413398.png)

![5-{1-[(4-Isopropylphenyl)sulfonyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2413399.png)

![N-(3-chloro-4-fluorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2413400.png)

![Methyl 2-[2-(4-ethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2413402.png)

![N-(1,3-benzodioxol-5-yl)-2-(3,4-dioxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl)acetamide](/img/structure/B2413403.png)

![1-[1-(Benzotriazol-1-yl)ethyl]benzotriazole](/img/structure/B2413409.png)

![2-[(4-Bromophenyl)sulfanyl]-1-morpholino-1-ethanone](/img/structure/B2413415.png)

![1-methyl-3-(2-oxopropyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2413417.png)